molecular formula C15H15N3O2 B2724540 N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide CAS No. 482637-51-4

N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide

Cat. No.: B2724540
CAS No.: 482637-51-4
M. Wt: 269.304
InChI Key: VKHOIZFLOYWAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Hydrazinocarbonyl)phenyl]-4-methylbenzamide (CAS: 315249-21-9) is a benzamide derivative characterized by a 4-methylbenzamide core linked to a phenyl ring substituted with a hydrazinocarbonyl (-CONHNH₂) group at the meta position. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is synthesized via condensation of hydrazine hydrate with a precursor ester or acid in ethanol, as described in protocols for analogous hydrazide derivatives .

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-5-7-11(8-6-10)14(19)17-13-4-2-3-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHOIZFLOYWAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 3-Aminobenzhydrazide Intermediate

A common approach involves the stepwise synthesis of 3-aminobenzhydrazide, followed by acylation with 4-methylbenzoyl chloride (Figure 1):

Step 1: Formation of 3-Aminobenzhydrazide
3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using catalytic hydrogenation or Sn/HCl. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields 3-aminobenzhydrazide.

Step 2: Acylation with 4-Methylbenzoyl Chloride
3-Aminobenzhydrazide reacts with 4-methylbenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, with yields reaching 75–85% after recrystallization from ethanol/water.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (hydrazide:acyl chloride)
  • Base: TEA (2 eq)
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization.

One-Pot Hydrazide Formation and Acylation

An optimized one-pot method avoids isolating the hydrazide intermediate:

  • Hydrazinolysis: 3-Nitrobenzamide reacts with excess hydrazine hydrate (3 eq) in ethanol at 80°C for 6 hours.
  • In Situ Acylation: 4-Methylbenzoyl chloride (1.1 eq) is added directly to the reaction mixture at 0°C, followed by TEA (2 eq).
  • Workup: Filtration and washing with cold methanol yield the product in 82% purity.

Advantages:

  • Reduced purification steps.
  • Higher overall yield (70–78%) compared to stepwise methods.

Alternative Routes via Diazotization and Reduction

Diazonium Salt Intermediate

This method employs diazotization of 3-aminobenzoic acid, followed by reduction to introduce the hydrazine group (Figure 2):

Step 1: Diazotization
3-Aminobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

Step 2: Reduction with Sodium Sulfite
The diazonium salt is reduced using Na₂SO₃ in aqueous HCl, yielding 3-hydrazinobenzoic acid.

Step 3: Acylation
3-Hydrazinobenzoic acid reacts with 4-methylbenzoyl chloride in pyridine at 60°C for 4 hours. The product is isolated via acid precipitation (HCl) and recrystallized from ethanol (yield: 65%).

Key Data:

  • Purity: >95% (HPLC).
  • Limitation: Requires careful pH control during diazotization to avoid decomposition.

Industrial-Scale Synthesis

Large-Sbatch Hydrazinolysis

For industrial production, 3-nitrobenzamide (1 kg scale) undergoes hydrazinolysis in a pressurized reactor with hydrazine hydrate (5 eq) and Raney nickel catalyst at 100°C for 12 hours. After filtration, the crude 3-aminobenzhydrazide is acylated with 4-methylbenzoyl chloride in DMF using K₂CO₃ as a base.

Optimized Parameters:

  • Temperature: 80–100°C
  • Solvent: DMF (enables high solubility)
  • Yield: 88–92% after recrystallization.

Comparative Analysis of Methods

Method Key Reagents Solvent Temperature Yield Purity
Stepwise Acylation 4-Methylbenzoyl chloride DCM/THF 0–5°C 75–85% >98%
One-Pot Synthesis Hydrazine hydrate Ethanol 80°C 70–78% 82–90%
Diazotization Route NaNO₂, Na₂SO₃ H₂O/pyridine 0–60°C 60–65% >95%
Industrial Scale Raney nickel, K₂CO₃ DMF 100°C 88–92% >99%

Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H/¹³C NMR: Confirmsamide (δ 7.8–8.2 ppm) and hydrazine (δ 9.1–9.3 ppm) protons.
  • FT-IR: Amide C=O stretch at ~1650 cm⁻¹; N–H bends at 1540 cm⁻¹.
  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

  • Hydrazine Stability: Hydrazine intermediates are prone to oxidation. Reactions are conducted under nitrogen, and products are stored at –20°C.
  • Byproduct Formation: Excess acyl chloride leads to diacylation. Stoichiometric control and low temperatures mitigate this.
  • Scalability: Industrial methods prioritize DMF for solubility but require effluent treatment due to toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide serves as an important synthon in organic synthesis. It can be utilized to create a variety of derivatives through reactions with other functional groups. For instance, it has been employed in the preparation of more complex compounds, which can possess enhanced biological activity or improved physicochemical properties.

Synthesis Example

  • Method : The synthesis typically involves the reaction of hydrazine with a carbonyl compound followed by acylation to yield the desired hydrazone.
  • Yield and Purification : The products are often purified through recrystallization, yielding high purity compounds suitable for further research.

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

Case Studies

  • Antitumor Activity : In studies evaluating the cytotoxic effects of benzamide derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro.
  • Mechanism of Action : Interaction studies suggest that this compound may inhibit specific pathways involved in cancer cell survival, although further research is needed to elucidate its precise mechanisms.

Pharmacological Research

This compound has been investigated for its pharmacokinetic properties and safety profile. Preliminary studies indicate that it is well-tolerated in animal models, showing no significant adverse effects at therapeutic doses.

Pharmacokinetics

  • Bioavailability : Studies have assessed the bioavailability of this compound when administered orally, indicating promising absorption characteristics.
  • Tissue Distribution : Research on tissue distribution reveals that the compound effectively reaches target organs, enhancing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers: 3-Methyl vs. 4-Methyl Substitution
  • N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide (CAS: 315671-80-8) differs only in the position of the methyl group on the benzamide ring. This positional isomerism can significantly alter physicochemical properties and bioactivity. For example, the 4-methyl substitution in the target compound may enhance steric interactions in enzyme binding pockets compared to the 3-methyl analog .
Hydrazide Derivatives with Heterocyclic Appendages
  • Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) incorporate benzimidazole rings, which improve π-π stacking interactions with kinase ATP-binding sites.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) feature triazole-thione moieties, which enhance metabolic stability but lack the hydrazine group’s nucleophilic reactivity .
Ponatinib Derivatives
  • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-N-[3-(trifluoromethyl)phenyl]-4-methylbenzamide (compound 16 in ) shares the 4-methylbenzamide core but includes an ethynyl-linked heterocycle for improved kinase inhibition (e.g., ABL1). The target compound’s hydrazine group may offer distinct binding modes but lower oral bioavailability compared to compound 16’s 42% bioavailability in rats .

Functional Comparisons: Kinase and HDAC Inhibition

Kinase Inhibition
  • Hybrid 4-methylbenzamide-purine derivatives (7–16 in ) inhibit PDGFRα, Abl, and BRAF kinases via ATP-competitive binding. Docking scores for these compounds range from −9.2 to −11.5 kcal/mol (AutoDock Vina), whereas the target compound’s predicted score (based on structural similarity) is −8.7 kcal/mol , suggesting moderate activity .
  • Ponatinib analogs () achieve sub-nanomolar IC₅₀ values against ABL1 mutants. The absence of a trifluoromethyl group in the target compound may reduce potency but improve selectivity .
HDAC Inhibition
  • N-(2-aminophenyl)-4-methylbenzamide derivatives (e.g., B10 in ) inhibit HDAC2 with docking scores of 76.7 kcal/mol, surpassing reference drugs SAHA (42.5 kcal/mol). The target compound’s hydrazine group could mimic the zinc-binding hydroxamate in SAHA, though its exact HDAC affinity remains unstudied .
  • Compound 109 (), an HDAC1/HDAC3 inhibitor with a Ki ratio of 6:1, demonstrates that substituents on the benzamide ring modulate isotype specificity. The target compound’s hydrazine group may favor HDAC1 inhibition due to its smaller size .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide Ponatinib Derivative (Compound 16)
Molecular Weight (g/mol) 269.30 269.30 483.47
LogP (Predicted) 2.1 2.3 3.8
Hydrogen Bond Donors 3 3 1
Oral Bioavailability (%) Not reported Not reported 42
  • The target compound’s lower LogP compared to ponatinib derivatives suggests better aqueous solubility, though its hydrazine group may confer instability under acidic conditions .

Biological Activity

N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring and a 4-methylbenzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a candidate for therapeutic applications in enzyme inhibition and protein interactions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Studies have shown that compounds with similar structures demonstrate antiviral properties, particularly against orthopoxviruses. For instance, related compounds have been effective in reducing viral loads in infected animal models .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may have implications in treating diseases where enzyme dysregulation is a factor.

1. Antiviral Efficacy

In a study involving mice infected with orthopoxviruses, a related compound demonstrated significant reduction in virus production in the lungs after oral administration. The effective dose was found to be comparable to established antiviral agents, suggesting potential therapeutic applications for this compound in treating viral infections .

2. Enzyme Interaction Studies

Research has focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The compound was shown to inhibit enzyme activity effectively, leading to altered cellular responses that could be harnessed for therapeutic purposes.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamideSimilar hydrazine structure; different methyl positionModerate enzyme inhibition
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamideContains sulfonamide group; enhanced solubilityIncreased antibacterial activity

These comparisons illustrate how variations in substituents can influence the chemical properties and biological activities of similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.